1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine compounds, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds demonstrated higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential as anticancer agents. Furthermore, these compounds exhibited good to excellent antimicrobial activities, suggesting their utility in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclic compounds have been synthesized and assessed for their insecticidal and antibacterial potential. These compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their relevance in agricultural pest control and antibacterial research (Deohate & Palaspagar, 2020).
Antimicrobial Activity Enhancement
The synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues has been explored, with a focus on enhancing antimicrobial activity. The presence of electron-withdrawing groups was found to significantly improve the antimicrobial efficacy of these compounds, offering insights into structure-activity relationships and potential therapeutic applications (Desai, Patel, & Dave, 2016).
Novel Synthesis Approaches and Biological Activities
Research has also focused on the synthesis of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating a pyrimidine moiety, among others. These studies not only provide innovative synthetic routes but also contribute to the understanding of the biological activities of these heterocyclic compounds, paving the way for the development of new drugs with improved efficacy and safety profiles (Ho & Suen, 2013).
Mechanism of Action
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-3-4-16(14(2)9-13)24-18-15(10-21-24)19(26)23(12-20-18)11-17(25)22-5-7-27-8-6-22/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQKDXYPVSAAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
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